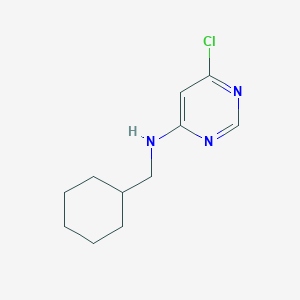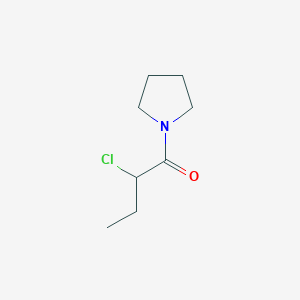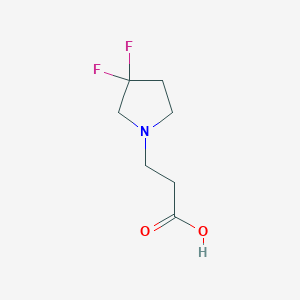
3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid
説明
3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, also known as DFPP, is a novel amino acid derivative. It is available in the form of hydrochloride with the molecular formula C7H12ClF2NO2 and a molecular weight of 215.63 .
Molecular Structure Analysis
The molecular structure of 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid is represented by the formula C7H12ClF2NO2 . The molecular weight of this compound is 179.16 g/mol. More detailed structural analysis would require additional resources or experimental data.科学的研究の応用
Environmental Degradation and Biodegradability
Polyfluoroalkyl chemicals, which may include structures similar to 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, are widely used in industrial applications. Their degradation, particularly microbial degradation, is crucial for assessing environmental fate and effects. Studies have shown that microbial degradation can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), highlighting the importance of understanding these pathways for environmental monitoring and assessment (Liu & Avendaño, 2013).
Purification and Separation Technologies
Innovative separation and purification techniques are essential for the recovery of valuable products from bioprocesses. Studies have explored the efficiency of various methods for the separation of carboxylic acids from aqueous solutions, including the use of organic solvents and supercritical fluids. These methodologies emphasize the need for environmentally friendly, non-toxic, and efficient separation processes, which are applicable to the purification of compounds like 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid (Djas & Henczka, 2018).
Synthesis and Reactivity
The reactivity and synthesis of fluoroorganic compounds, including trifluoromethanesulfonic acid as a related example, have been extensively reviewed. Such acids are used in a variety of organic synthesis reactions due to their high protonating power and low nucleophilicity. These properties are crucial for generating cationic species from organic molecules, which is relevant for understanding the synthesis and reactivity of compounds like 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid (Kazakova & Vasilyev, 2017).
Bioaccumulation Studies
The bioaccumulation potential of perfluoroalkyl acids, which may include compounds structurally related to 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid, has been critically reviewed. These studies compare perfluorinated compounds to regulatory criteria and persistent lipophilic compounds, highlighting the differences in partitioning behavior and bioaccumulation potential. Such research aids in understanding the environmental impact and regulations related to these substances (Conder et al., 2008).
特性
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-4-10(5-7)3-1-6(11)12/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJXASLSHLMEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



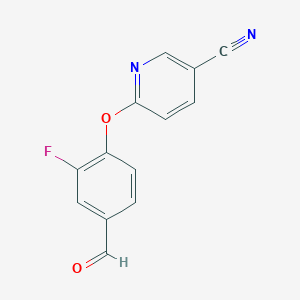
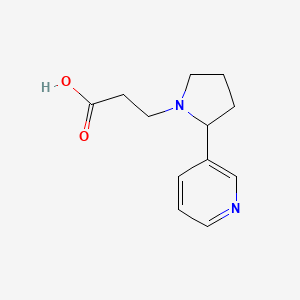
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488196.png)

![4-[(3-Hydroxypiperidin-1-yl)methyl]benzoic acid](/img/structure/B1488198.png)
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488199.png)
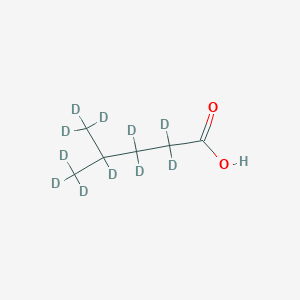

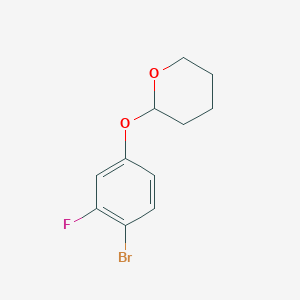
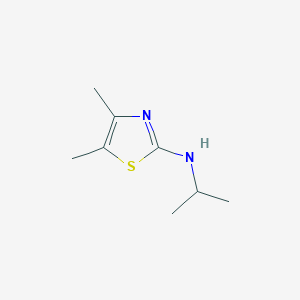
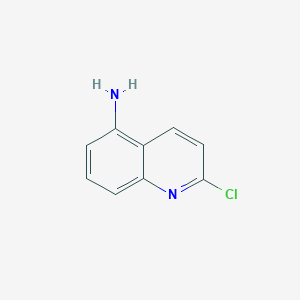
![1-[3-Chloro-4-(dihydroxyboranyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1488208.png)
